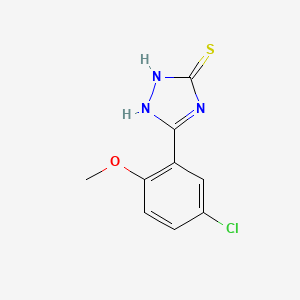

5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-2-methoxyphenyl isocyanate, also known as 4-chloro-2-isocyanato-1-methoxybenzene, is an organic building block containing an isocyanate group .

Synthesis Analysis

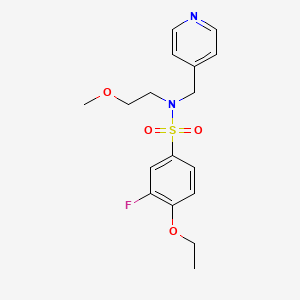

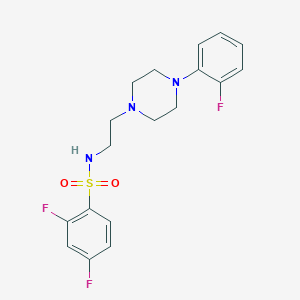

A series of new N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides were synthesized in basic aqueous medium by coupling of 5-chloro-2-methoxyaniline and various aryl sulfonyl chlorides .

Physical and Chemical Properties Analysis

5-Chloro-2-methoxyphenyl isocyanate has a molecular weight of 183.59 and a linear formula of ClC6H3(OCH3)NCO .

Scientific Research Applications

Synthesis and Physicochemical Properties

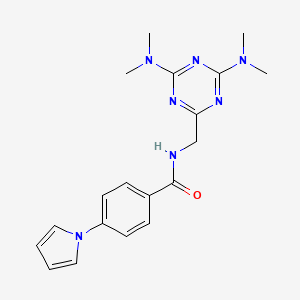

- 5-(2-, 3-, 4-methoxyphenyl, 3,4,5-trimethoxyphenyl)-3-thio-1,2,4-triazoles and derivatives have been synthesized, showing potential pharmacological activities like antitumor, anti-inflammatory, and antioxidant properties (Sameluk & Kaplaushenko, 2015).

- 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione and derivatives exhibit antimicrobial activity, with the introduction of a methoxyphenyl radical in the 5 position of the triazole nucleus significantly increasing this activity (Samelyuk & Kaplaushenko, 2013).

Enzymatic and Antiproliferative Potential

- S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols demonstrate significant cholinesterase inhibitory potential and anti-proliferative activity, indicating their potential in treating diseases related to cholinesterase malfunction (Arfan et al., 2018).

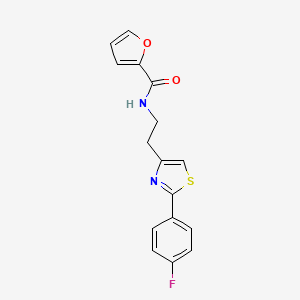

- 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2b][1,2,4]triazoles have been synthesized, with some compounds exhibiting promising antiproliferative activity (Narayana, Raj, & Sarojini, 2010).

Anti-Inflammatory Activity

- New S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols and derivatives have been synthesized, exhibiting anti-inflammatory activity, thus suggesting their use in treating inflammation-related disorders (Labanauskas et al., 2004).

Corrosion Inhibition

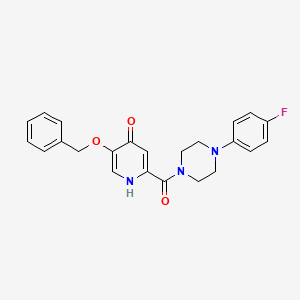

- Benzimidazole derivatives including 4-(4-methoxyphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol have been investigated as inhibitors for mild steel corrosion in HCl solution, demonstrating good efficiency (Yadav et al., 2013).

Molecular Docking Studies

- Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole have been conducted, highlighting their potential as EGFR inhibitors, which could be significant in the development of cancer treatments (Karayel, 2021).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

5-(5-chloro-2-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3OS/c1-14-7-3-2-5(10)4-6(7)8-11-9(15)13-12-8/h2-4H,1H3,(H2,11,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPQQJHHHGTVRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=NC(=S)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Hydroxyphenyl)methyl]-1-phenylurea](/img/structure/B2365879.png)

![N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2365885.png)

![Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide](/img/structure/B2365893.png)

![N-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2365897.png)

![N-methyl-N-(1-methylpiperidin-4-yl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B2365898.png)